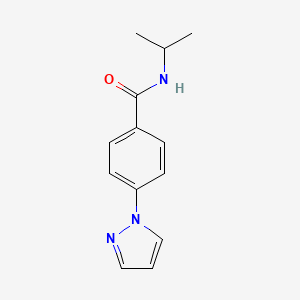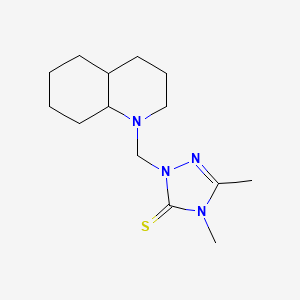![molecular formula C17H20N2OS B7463167 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and other neurological disorders.
作用機序
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one is metabolized in the brain to form MPP+, a toxic compound that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of dopaminergic neurons, where it interferes with the function of mitochondria, leading to the death of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-studied. The compound selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
One of the advantages of using 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one in lab experiments is that it selectively destroys dopaminergic neurons, making it a useful tool for studying the mechanisms of Parkinson's disease. However, there are also limitations to using this compound, including the fact that it is a toxic compound that can be dangerous if not handled properly. Additionally, the effects of this compound on the brain are irreversible, making it difficult to study the long-term effects of the compound.
将来の方向性
There are many future directions for research on 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one, including the development of new treatments for Parkinson's disease that target the mechanisms of the disease. Additionally, researchers are exploring the use of this compound in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the mechanisms of this compound toxicity, which could lead to new insights into the causes of Parkinson's disease and other neurological disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. The compound has been instrumental in advancing our understanding of Parkinson's disease and other neurological disorders, and there are many future directions for research on the compound. While there are limitations to using this compound in lab experiments, its unique properties make it a valuable tool for studying the mechanisms of neurological disorders.
合成法
The synthesis of 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one involves several steps, including the condensation of 2-acetylthiazole with propylamine, followed by the reaction of the resulting product with methyl iodide. The final step involves the cyclization of the intermediate product to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one has been widely used in scientific research as a tool to study Parkinson's disease and other neurological disorders. The compound selectively destroys dopaminergic neurons in the brain, which are the neurons that are affected in Parkinson's disease. By studying the effects of this compound on these neurons, researchers can gain a better understanding of the mechanisms of the disease and develop new treatments.
特性
IUPAC Name |
1-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-3-5-13-7-9-14(10-8-13)16-12(2)21-17(18-16)19-11-4-6-15(19)20/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHPLBDDBOSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)
![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)

![13-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7463124.png)


![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)

![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)